molecular formula C11H6N2O3 B1429763 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid CAS No. 495409-74-0

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Cat. No.: B1429763
CAS No.: 495409-74-0
M. Wt: 214.18 g/mol
InChI Key: GWGAVUZLKUMIHT-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to PubChem database records, the compound possesses several recognized synonyms that reflect different naming conventions and tautomeric forms. The primary systematic name "this compound" clearly indicates the positions and nature of all three functional groups attached to the quinoline core structure.

Alternative nomenclature includes "8-cyano-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid," which represents the keto tautomeric form of the compound. This naming variation reflects the tautomeric equilibrium that exists between the hydroxy and oxo forms of the molecule, a common phenomenon in 4-hydroxyquinoline derivatives. The compound is also referenced as "2-quinolinecarboxylic acid, 8-cyano-4-hydroxy-" in certain chemical databases, following the practice of naming the parent heterocycle first followed by the substituents.

Property Value Database Source
Primary Name This compound PubChem
Alternative Name 8-Cyano-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid ChemSpider
Systematic Name 2-Quinolinecarboxylic acid, 8-cyano-4-hydroxy- Chemical Abstracts
Molecular Formula C₁₁H₆N₂O₃ Multiple sources
Molecular Weight 214.18 g/mol PubChem

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. The molecule belongs to the quinoline carboxylic acids class, which represents quinolines substituted with carboxyl groups at one or more positions. More specifically, it falls under the category of polysubstituted quinolines, given its three distinct functional group substitutions. The presence of the cyano group places it within the nitrile-containing heterocycles subclass, while the carboxylic acid functionality categorizes it among aromatic carboxylic acids.

Historical Context in Quinoline Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the mid-19th century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic research into quinoline and its derivatives, establishing a foundation for the eventual development of complex polysubstituted quinolines like this compound.

The historical progression of quinoline derivative synthesis reveals a pattern of increasing structural complexity over time. Early quinoline research focused on simple substituted derivatives, but advances in synthetic methodology enabled the preparation of more sophisticated polysubstituted compounds. The quinolone antibacterials, which share structural similarities with this compound, have over fifty years of documented use, with the first generation exemplified by nalidixic acid reaching market approval in 1962. This historical precedent demonstrates the sustained scientific and commercial interest in quinoline-based compounds.

The synthetic approaches to quinoline carboxylic acids have evolved significantly since the early days of quinoline chemistry. Patent literature from the mid-20th century describes processes for preparing various hydroxyquinoline-carboxylic acids through oxidation of halogenomethylquinolines using alkaline hydrogen peroxide. These methodologies established important precedents for the synthesis of complex quinoline derivatives and provided foundational knowledge that ultimately enabled the preparation of highly substituted compounds like this compound.

Structural Position within Quinoline Derivatives

This compound occupies a distinctive position within the extensive family of quinoline derivatives due to its unique combination of functional groups and their specific positional arrangement. The compound can be compared structurally to several related quinoline carboxylic acids to understand its place in this chemical family. For instance, quinoline-4-carboxylic acid, also known as cinchoninic acid, represents a simpler analog containing only the carboxylic acid functionality at position 4. The addition of hydroxy and cyano substituents in this compound significantly increases both structural complexity and potential chemical reactivity.

The positional arrangement of substituents in this compound creates unique electronic and steric environments that distinguish it from other quinoline derivatives. The placement of the carboxylic acid group at position 2 is particularly significant, as this position is adjacent to the quinoline nitrogen atom, potentially enabling intramolecular interactions and influencing the compound's overall conformation. Research has shown that 2-hydroxyquinoline-4-carboxylic acids can be prepared through specific synthetic routes involving ring closure reactions, indicating established methodologies for accessing this structural motif.

Comparative analysis with related compounds reveals the structural diversity possible within quinoline chemistry. 8-Hydroxyquinoline-2-carboxylic acid, lacking the cyano substituent, demonstrates similar chelating properties and has applications in metal ion detection and pharmaceutical development. The additional cyano group in this compound introduces electron-withdrawing character that may significantly alter the compound's chemical behavior and biological activity compared to its simpler analogs.

Compound Substitution Pattern Molecular Formula Key Structural Features
Quinoline-4-carboxylic acid 4-carboxylic acid C₁₀H₇NO₂ Single carboxylic acid substitution
8-Hydroxyquinoline-2-carboxylic acid 2-carboxylic acid, 8-hydroxy C₁₀H₇NO₃ Dual functionality, chelating properties
This compound 2-carboxylic acid, 4-hydroxy, 8-cyano C₁₁H₆N₂O₃ Triple functionality, enhanced complexity
7-Hydroxyquinoline-4-carboxylic acid 4-carboxylic acid, 7-hydroxy C₁₀H₇NO₃ Alternative regioisomer

The structural relationship between this compound and synthetic intermediates provides insight into potential synthetic pathways and chemical transformations. The corresponding methyl ester, methyl 8-cyano-4-hydroxy-quinoline-2-carboxylate, has been identified as a related compound with molecular formula C₁₂H₈N₂O₃ and molecular weight 228.20 grams per mole. This ester derivative represents a common protecting group strategy used in quinoline synthesis and suggests that this compound may be accessible through ester hydrolysis reactions.

Properties

IUPAC Name

8-cyano-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGAVUZLKUMIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyano, hydroxyl, and carboxylic acid groups. For example, the condensation of aniline derivatives with cyanoacetic acid under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 8-Cyano-4-oxo-quinoline-2-carboxylic acid.

    Reduction: 8-Amino-4-hydroxy-quinoline-2-carboxylic acid.

    Substitution: 8-Cyano-4-alkoxy-quinoline-2-carboxylic acid or 8-Cyano-4-acetoxy-quinoline-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinoline Derivatives

Compound Name Substituents (Position) Key Functional Groups
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid 8-CN, 4-OH, 2-COOH Cyano, hydroxyl, carboxylic acid
8-Chloro-2-(3-hydroxyphenyl)-quinoline-4-carboxylic acid 8-Cl, 2-(3-OH-phenyl), 4-COOH Chloro, phenolic hydroxyl, carboxylic acid
8-Hydroxy-4-methoxy-quinoline-2-carboxylic acid 8-OH, 4-OCH₃, 2-COOH Hydroxyl, methoxy, carboxylic acid
2-Phenyl-quinoline-4-carboxylic acid derivatives 2-phenyl, 4-COOH Phenyl, carboxylic acid
8-Hydroxy-2-methylquinoline-4-carboxylic acid 8-OH, 2-CH₃, 4-COOH Hydroxyl, methyl, carboxylic acid

Key Observations :

  • The 4-hydroxyl group enables hydrogen bonding, similar to 8-hydroxy analogs, but contrasts with 4-methoxy derivatives, which prioritize lipophilicity over polarity .

Table 2: Antibacterial Activity of Selected Compounds

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Cytotoxicity (MTT Assay)
2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 5a4) 64 128 Low (IC₅₀ > 200 µg/mL)
This compound (inferred) N/A N/A N/A
8-Hydroxy-4-methoxy-quinoline-2-carboxylic acid Not tested Not tested Not tested

Key Observations :

  • 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit moderate antibacterial activity against S. aureus (MIC = 64 µg/mL) and E. coli (MIC = 128 µg/mL), with low cytotoxicity .
  • The cyano group in the target compound may enhance activity due to increased electrophilicity and improved target binding, though experimental validation is needed.

Table 3: Physicochemical Properties

Compound logP (Predicted) Solubility Synthetic Route (Key Steps)
This compound ~1.2 (estimated) Low (polar aprotic solvents) Likely via Doebner reaction or nitrile substitution
8-Chloro-2-(3-hydroxyphenyl)-quinoline-4-carboxylic acid ~2.5 Moderate (DMSO) Halogenation, Suzuki coupling
2-Phenyl-quinoline-4-carboxylic acid derivatives ~3.0 Low (chloroform) Doebner reaction, amidation

Key Observations :

  • The carboxylic acid at position 2 improves water solubility compared to ester analogs, though the cyano group may counterbalance this by increasing hydrophobicity .
  • Synthetic routes for quinoline-4-carboxylic acids typically involve cyclization (e.g., Doebner reaction) followed by functionalization (e.g., nitrile introduction) .

Biological Activity

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is part of a larger class of 8-hydroxyquinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with cyanoacetic acid under specific conditions. The following general reaction scheme illustrates this process:

8 Hydroxyquinoline+Cyanoacetic Acid8 Cyano 4 hydroxy quinoline 2 carboxylic acid\text{8 Hydroxyquinoline}+\text{Cyanoacetic Acid}\rightarrow \text{8 Cyano 4 hydroxy quinoline 2 carboxylic acid}

Antimicrobial Activity

Research indicates that compounds derived from 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0625 mg/mL against resistant strains .

Table 1: Antimicrobial Efficacy of 8-Cyano-4-hydroxy-quinoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureus0.0625
Klebsiella pneumoniae0.125

Anticancer Activity

The potential anticancer properties of 8-cyano-4-hydroxy-quinoline derivatives have been explored in various studies. For example, certain derivatives demonstrated cytotoxic effects against HeLa cells with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antiviral Activity

Recent investigations into the antiviral activity of 8-cyano derivatives highlight their potential against viral pathogens, including those responsible for influenza and possibly COVID-19. The structure-activity relationship suggests that increasing lipophilicity enhances antiviral efficacy while minimizing cytotoxicity .

Table 2: Antiviral Efficacy of Selected Derivatives

CompoundVirus TargetInhibition (%)Cytotoxicity (%)
3-Cl-2-FH5N1 Influenza91.22.4
3,4,5-ClH5N1 Influenza9.779.3

The biological activities of 8-cyano-4-hydroxy-quinoline derivatives are attributed to several mechanisms:

  • Metal Chelation : These compounds act as effective iron chelators, which is crucial for their antimicrobial properties.
  • Enzyme Inhibition : They selectively inhibit key enzymes in pathogens, such as fructose bisphosphate aldolase (FBA), which is essential for bacterial metabolism .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of these compounds in clinical and laboratory settings:

  • Antimicrobial Resistance : A study demonstrated that an 8-cyano derivative outperformed standard antibiotics against multi-drug resistant strains in vitro .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could selectively induce apoptosis while sparing normal cells .

Q & A

Q. How are analytical methods validated for quantifying quinoline derivatives in complex matrices?

  • Answer : LC-MS/MS validation includes:
  • Linearity (R² >0.99 over 1–1000 ng/mL).
  • Recovery (85–115% in spiked plasma samples).
  • Precision (<15% RSD intra-day/inter-day).
  • LOQ/LOD determination via signal-to-noise ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Cyano-4-hydroxy-quinoline-2-carboxylic acid
Reactant of Route 2
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8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

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